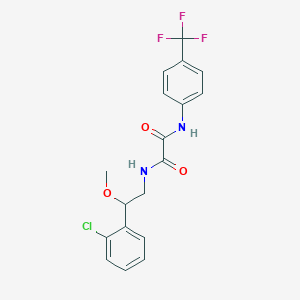![molecular formula C23H20N2O3S2 B2418779 N-(2-(苯并[d]噻唑-2-基)苯基)-3-甲苯磺酰丙酰胺 CAS No. 895447-24-2](/img/structure/B2418779.png)
N-(2-(苯并[d]噻唑-2-基)苯基)-3-甲苯磺酰丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
科学研究应用
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials and chemical processes .
作用机制
Target of Action
The primary target of the compound N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide interacts with its targets, the COX enzymes, by suppressing their activity . This suppression results in the inhibition of the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
The compound N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide affects the biochemical pathway involving the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . The downstream effects of this pathway inhibition include the reduction of inflammation and pain, as these molecules are involved in the inflammatory response .
Result of Action
The molecular and cellular effects of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide’s action include the inhibition of COX enzymes, leading to a decrease in the production of thromboxane, prostaglandins (PGE2), and prostacyclin . This inhibition results in a reduction of inflammation and pain .
生化分析
Biochemical Properties
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide has been found to interact with various enzymes, proteins, and other biomolecules . For instance, benzothiazole derivatives have been reported to inhibit the cyclooxygenase (COX) enzymes , which play a crucial role in the inflammatory response .
Cellular Effects
The effects of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide on cells are diverse. It has been reported to have anti-inflammatory properties, potentially through the inhibition of COX enzymes . Additionally, it has been suggested to have antitumor or cytotoxic effects .
Molecular Mechanism
The molecular mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide is thought to involve the inhibition of COX enzymes . These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation .
Temporal Effects in Laboratory Settings
Benzothiazole derivatives have been reported to show significant biological activities, suggesting that they may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide at different dosages in animal models have not been extensively studied. Benzothiazole derivatives have been reported to exhibit various biological activities, suggesting that they may have dose-dependent effects .
Metabolic Pathways
It is known that benzothiazole derivatives can inhibit COX enzymes, which are involved in the metabolism of arachidonic acid .
Transport and Distribution
Benzothiazole derivatives are known to interact with various biomolecules, suggesting that they may be transported and distributed via these interactions .
Subcellular Localization
Given its potential interactions with various biomolecules, it may be localized to specific compartments or organelles within the cell .
准备方法
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .
化学反应分析
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
相似化合物的比较
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide can be compared with other benzothiazole derivatives, such as:
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides These compounds share similar structural features but may differ in their biological activities and chemical properties. The presence of different substituents on the benzothiazole ring can significantly influence their reactivity and efficacy .
属性
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-16-10-12-17(13-11-16)30(27,28)15-14-22(26)24-19-7-3-2-6-18(19)23-25-20-8-4-5-9-21(20)29-23/h2-13H,14-15H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQGKLNZXHRURJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
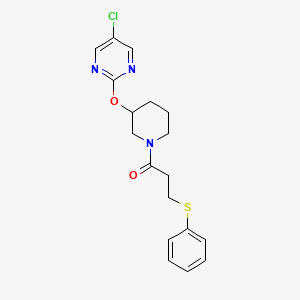
![N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}furan-3-carboxamide](/img/structure/B2418698.png)
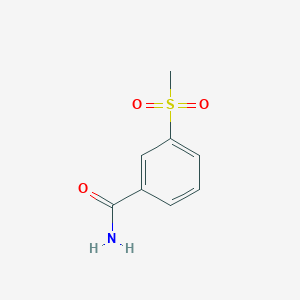
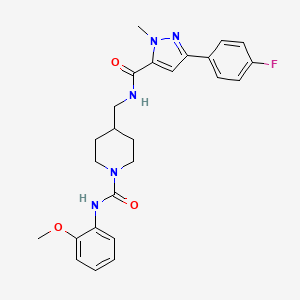
![1-METHYL-9-(2-PHENYLETHYL)-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURINE-2,4-DIONE](/img/structure/B2418705.png)
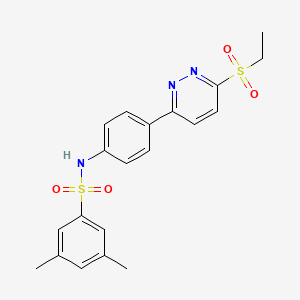
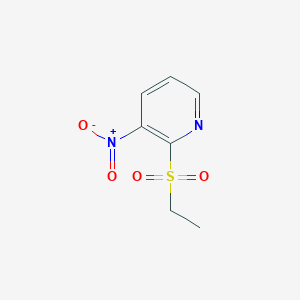
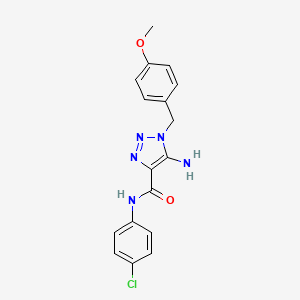

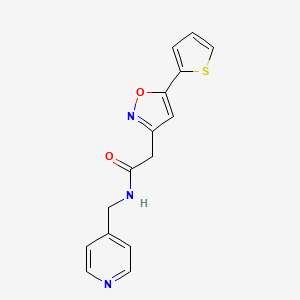
![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-nitrobenzoyl)piperazine](/img/structure/B2418715.png)
![5-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2418716.png)
